molecular formula C7H10O2 B13959194 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one CAS No. 243672-14-2

1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one

Cat. No.: B13959194
CAS No.: 243672-14-2
M. Wt: 126.15 g/mol
InChI Key: PDZDNESPIASXHR-ZETCQYMHSA-N
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Description

1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one is a chemical compound characterized by a cyclopentene ring with a hydroxyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives and subsequent functionalization to introduce the hydroxyl and ethanone groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopent-1-en-1-one derivatives.

    Reduction: Formation of cyclopent-1-en-1-ol derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the ethanone moiety can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one: shares similarities with other cyclopentene derivatives, such as:

Uniqueness: The presence of both a hydroxyl group and an ethanone moiety in this compound makes it unique compared to other cyclopentene derivatives

Properties

CAS No.

243672-14-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-[(5S)-5-hydroxycyclopenten-1-yl]ethanone

InChI

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h3,7,9H,2,4H2,1H3/t7-/m0/s1

InChI Key

PDZDNESPIASXHR-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)C1=CCC[C@@H]1O

Canonical SMILES

CC(=O)C1=CCCC1O

Origin of Product

United States

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